1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridine Ring: This step may involve a condensation reaction between a suitable aldehyde and an amine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The diethylamino group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Various amines, often in the presence of a base like triethylamine
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new amine derivatives
Scientific Research Applications
1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino group suggests potential interactions with neurotransmitter systems, while the pyrrole and pyridine rings may facilitate binding to various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both pyrrole and pyridine rings, along with the diethylamino group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-5-27(6-2)14-9-15-28-22(19-10-7-8-13-26-19)21(24(30)25(28)31)23(29)18-11-12-20(32-4)17(3)16-18/h7-8,10-13,16,22,29H,5-6,9,14-15H2,1-4H3/b23-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGDGPNIUNCJID-XTQSDGFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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